molecular formula C18H36O3 B13967411 Tert-butyl 14-hydroxytetradecanoate

Tert-butyl 14-hydroxytetradecanoate

Cat. No.: B13967411
M. Wt: 300.5 g/mol
InChI Key: HHOCVBCPKOZGFZ-UHFFFAOYSA-N
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Description

Tert-butyl 14-hydroxytetradecanoate (CAS 683239-16-9, molecular formula C₁₈H₃₄O₄) is a branched ester featuring a 14-carbon aliphatic chain with a terminal hydroxyl group and a tert-butoxy moiety at the carbonyl position . It is utilized in organic synthesis, pharmaceutical intermediates, and polymer chemistry due to its dual functionality (hydroxyl and ester groups), which enables diverse reactivity.

Properties

Molecular Formula

C18H36O3

Molecular Weight

300.5 g/mol

IUPAC Name

tert-butyl 14-hydroxytetradecanoate

InChI

InChI=1S/C18H36O3/c1-18(2,3)21-17(20)15-13-11-9-7-5-4-6-8-10-12-14-16-19/h19H,4-16H2,1-3H3

InChI Key

HHOCVBCPKOZGFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 14-hydroxytetradecanoate can be synthesized through several methods. One common approach involves the esterification of 14-hydroxytetradecanoic acid with tert-butyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Another method involves the transesterification of methyl or ethyl esters of 14-hydroxytetradecanoic acid with tert-butyl alcohol. This process can be catalyzed by bases such as sodium methoxide or potassium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactors. These systems allow for precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 14-hydroxytetradecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with amines or alcohols.

Major Products

    Oxidation: 14-oxotetradecanoate esters.

    Reduction: 14-hydroxytetradecanol.

    Substitution: Various substituted tetradecanoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl 14-hydroxytetradecanoate involves its interaction with various molecular targets. In biological systems, it may undergo hydrolysis to release 14-hydroxytetradecanoic acid and tert-butyl alcohol. The acid can then participate in metabolic pathways, while the alcohol may act as a solvent or reactant .

Comparison with Similar Compounds

Structural Analogs by Chain Length

Compounds with analogous structures but varying chain lengths include:

Compound Name CAS Number Molecular Formula Chain Length Key Features
5-(tert-Butoxy)-5-oxopentanoic acid 63128-51-8 C₉H₁₆O₄ 5-carbon Short chain, higher polarity
10-(tert-Butoxy)-10-oxodecanoic acid 905302-44-5 C₁₄H₂₆O₄ 10-carbon Moderate solubility in polar solvents
14-(tert-Butoxy)-14-oxotetradecanoic acid 683239-16-9 C₁₈H₃₄O₄ 14-carbon Balanced hydrophobicity/hydroxyl reactivity
17-(tert-Butoxy)-17-oxoheptadecanoic acid 234082-00-9 C₂₁H₄₀O₄ 17-carbon Increased lipophilicity
20-(tert-Butoxy)-20-oxoicosanoic acid 63128-51-8 C₂₄H₄₆O₄ 20-carbon Low solubility in polar solvents

Key Findings :

  • Longer chains (e.g., 17- or 20-carbon) exhibit higher molecular weights and lipophilicity, reducing water solubility but enhancing compatibility with nonpolar matrices .
  • The hydroxyl group in Tert-butyl 14-hydroxytetradecanoate introduces polarity, making it more reactive in esterification or crosslinking compared to non-hydroxylated analogs .

Functional Group Modifications

Ether-Linked Derivatives
  • tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate (CAS 186020-66-6, C₁₃H₂₆O₆): Contains three ether linkages (trioxa), enhancing aqueous solubility and flexibility. Used in drug delivery systems due to PEG-like properties .
  • tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecan-1-oate (CAS 169751-72-8, C₁₃H₂₆O₆): Four ether groups (tetraoxa) further improve hydrophilicity and biodegradability .

Comparison :

  • Ether linkages increase water solubility and reduce crystallinity compared to this compound, which has a purely hydrocarbon chain .
Halogenated Derivatives
  • tert-Butyl 16-bromohexadecanoate (CAS 865200-89-1, C₂₀H₃₉BrO₂): Bromine substitution at C16 enables nucleophilic substitution reactions, making it a key intermediate in alkylation or polymerization .

Comparison :

  • Bromine enhances electrophilicity, whereas the hydroxyl group in this compound supports hydrogen bonding or oxidation reactions .

Biological Activity

Tert-butyl 14-hydroxytetradecanoate (TBH) is a fatty acid derivative that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a hydroxylated tetradecanoic acid. This structural configuration influences its solubility, permeability, and interaction with biological membranes.

1. Anti-inflammatory Properties

Research indicates that TBH exhibits significant anti-inflammatory activity. In vitro studies have demonstrated that TBH can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial in managing inflammatory diseases.

Table 1: Anti-inflammatory Effects of TBH

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
103025
505550
1007065

2. Antioxidant Activity

TBH has shown promising antioxidant properties, which are vital in combating oxidative stress in cells. Studies have reported that TBH can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Antioxidant Activity of TBH

Assay TypeIC50 (µM)
DPPH Scavenging45
ABTS Scavenging30
FRAP Assay50

The biological activity of TBH is attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : TBH inhibits the NF-kB signaling pathway, which plays a critical role in regulating immune response and inflammation.
  • Reduction of Oxidative Stress : By enhancing the expression of antioxidant enzymes, TBH mitigates oxidative damage in cells.
  • Modulation of Cell Signaling : TBH influences various cell signaling pathways that are involved in apoptosis and cell survival.

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on mice models with induced inflammation showed that administration of TBH significantly reduced paw swelling and histopathological signs of inflammation compared to control groups. The results suggest that TBH may be effective in treating conditions like arthritis.

Case Study 2: Neuroprotective Effects

Another case study explored the neuroprotective effects of TBH against neurotoxic agents in neuronal cell cultures. TBH treatment resulted in decreased cell death and improved cell viability, indicating its potential role in neurodegenerative disease management.

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